

Propyl Red Absorption Spectrum Analysis: A Technical Guide

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Compound of Interest

Compound Name: *Propyl red*

Cat. No.: *B1294551*

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Introduction

Propyl red, with the chemical formula $C_{19}H_{23}N_3O_2$, is an azo dye commonly utilized as a pH indicator.^{[1][2]} Its distinct color change within a specific pH range makes it a valuable tool in various chemical and biological applications. This technical guide provides an in-depth analysis of the absorption spectrum of **propyl red**, including its pH-dependent characteristics, and outlines a detailed experimental protocol for its spectral analysis. While specific experimental data for **propyl red**'s molar absorptivity is not readily available in public literature, this guide provides data for analogous compounds to offer a frame of reference.

Propyl red's utility as a pH indicator stems from its ability to exist in two different forms, each with a distinct absorption spectrum, in response to changes in hydrogen ion concentration.^[3] The equilibrium between these forms is characterized by a specific acid dissociation constant (pKa).

Physicochemical Properties and pH-Dependent Behavior

Propyl red, also known by its IUPAC name 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid, has a molecular weight of 325.40 g/mol.^{[2][4]} It functions as a pH indicator within the range of

4.6 to 6.6. In acidic solutions, it appears red, while in basic solutions, it is yellow. The transition between these two colors is governed by its pKa value, which has been reported to be 5.48.

The color change is a result of a structural rearrangement in the molecule upon protonation or deprotonation, which alters the electronic conjugation and, consequently, the wavelengths of light it absorbs.

Quantitative Spectral Data

Precise molar absorptivity (ϵ) and maximum absorption wavelength (λ_{max}) values for **propyl red** are not extensively documented in readily accessible scientific literature. However, data for similar azo dye indicators, such as methyl red, can provide an estimate of the expected spectral characteristics.

Indicator	Form	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Solvent/Conditions
Propyl Red	Acidic (Red)	Not specified	Not specified	pH < 4.6
Basic (Yellow)	Not specified	Not specified	pH > 6.6	
Methyl Red (for comparison)	Acidic (Red)	~525	Not specified	pH < 4.8
Basic (Yellow)	~429	Not specified	pH > 5.9	

Note: The data for methyl red is provided as a reference and may not accurately reflect the specific values for **propyl red**. Experimental determination is necessary for precise quantification of **propyl red**'s spectral properties.

Experimental Protocol: Determination of Propyl Red's Absorption Spectrum and pKa

This protocol outlines the procedure for determining the absorption spectra of **propyl red** in its acidic and basic forms and for calculating its pKa value using UV-Vis spectrophotometry.

4.1. Materials and Reagents

- **Propyl red**
- Spectrophotometric grade ethanol or methanol
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Buffer solutions (pH 4, 5, 6, 7)
- Volumetric flasks (100 mL, 10 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer
- pH meter

4.2. Procedure

4.2.1. Preparation of Stock Solution

- Accurately weigh approximately 10 mg of **propyl red**.
- Dissolve the **propyl red** in a small amount of ethanol in a 100 mL volumetric flask.
- Bring the solution to volume with deionized water. This will be your stock solution.

4.2.2. Determination of λ_{max} for Acidic and Basic Forms

- Acidic Form: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and dilute to the mark with deionized water.
- Basic Form: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and dilute to the mark with deionized water.

- Using the spectrophotometer, scan the absorbance of the acidic solution from 350 nm to 700 nm to determine the λ_{max} for the red form.
- Similarly, scan the absorbance of the basic solution over the same wavelength range to determine the λ_{max} for the yellow form.

4.2.3. Preparation of Solutions at Various pH Values

- Pipette 1 mL of the stock solution into a series of 10 mL volumetric flasks.
- Add a specific volume of the appropriate buffer solution (pH 4, 5, 6, 7) to each flask to ensure the final pH is within the transition range of **propyl red**.
- Dilute each solution to the mark with deionized water.
- Measure the pH of each prepared solution using a calibrated pH meter.

4.2.4. Spectrophotometric Measurements

- Set the spectrophotometer to the λ_{max} determined for the acidic form.
- Measure the absorbance of each of the buffered solutions.
- Repeat the measurements at the λ_{max} determined for the basic form.

4.3. Data Analysis

The pKa of **propyl red** can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

$$\text{pKa} = \text{pH} - \log\left(\frac{[\text{In}^-]}{[\text{HIn}]}\right)$$

Where:

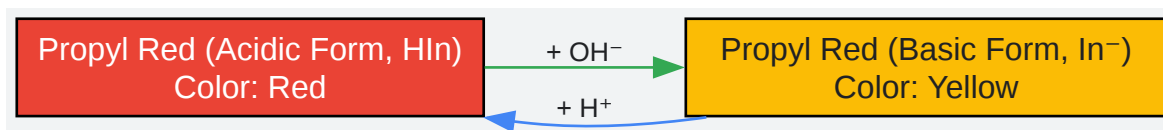
- $[\text{In}^-]$ is the concentration of the basic form (yellow)
- $[\text{HIn}]$ is the concentration of the acidic form (red)

The ratio $[\text{In}^-]/[\text{HIn}]$ can be calculated from the absorbance measurements.

Visualizations

5.1. pH-Dependent Equilibrium of **Propyl Red**

The following diagram illustrates the equilibrium between the acidic (HIn) and basic (In^-) forms of **propyl red**, which is the fundamental principle behind its function as a pH indicator.

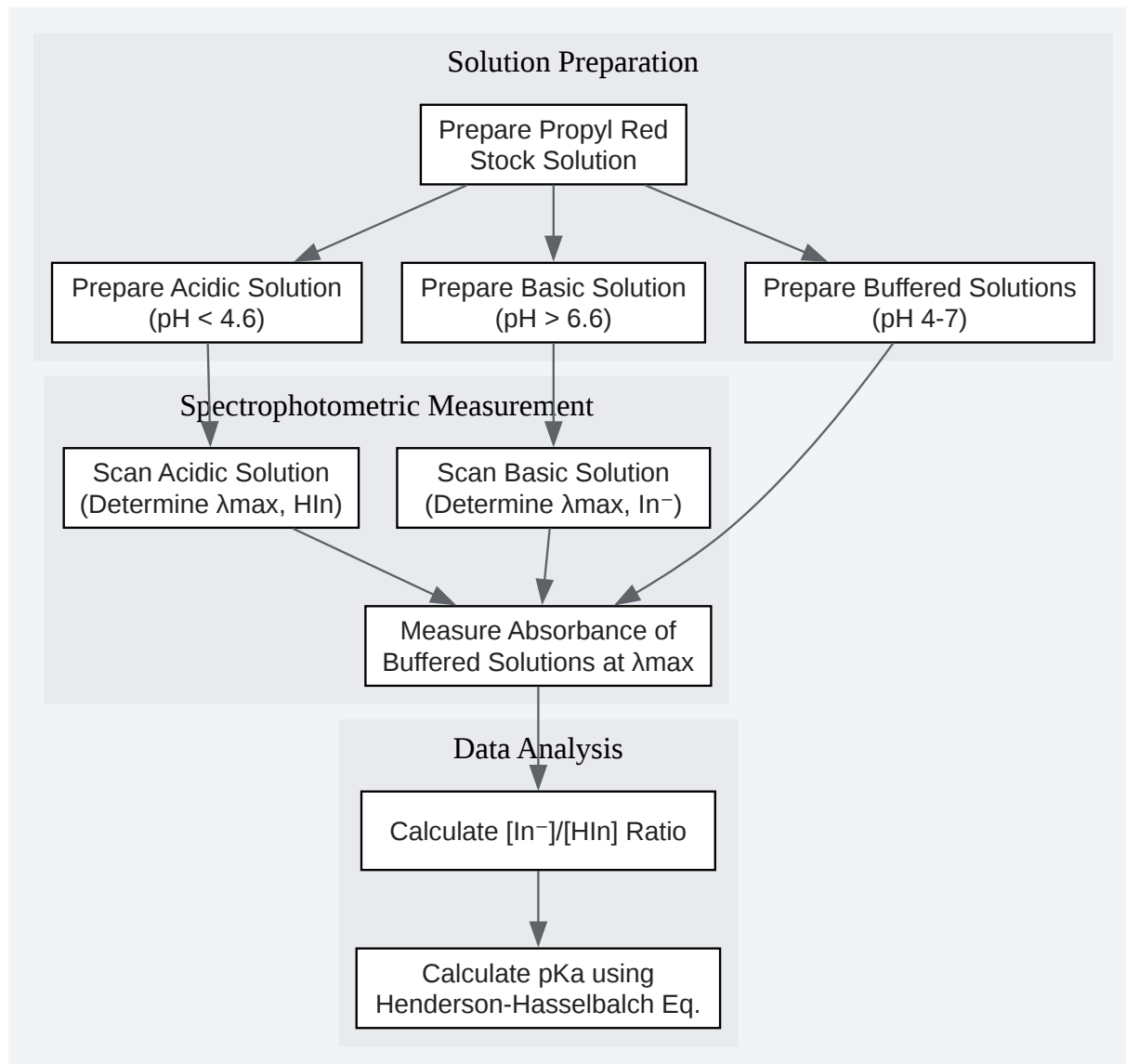


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Caption: Equilibrium of **Propyl Red** pH indicator.

5.2. Experimental Workflow for pKa Determination

This diagram outlines the key steps in the experimental procedure for determining the pKa of **propyl red**.



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Caption: Workflow for pKa determination of **Propyl Red**.

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